6-Hydroxy-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-one
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Overview
Description
6-Hydroxy-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzoxazine ring fused with a benzene ring, and it possesses both hydroxyl and carbonyl functional groups, which contribute to its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with benzophenone derivatives in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions include quinone derivatives, alcohol derivatives, and various substituted benzoxazine compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
6-Hydroxy-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and have been studied for their biological activity.
Medicine: Some derivatives of this compound have been investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Hydroxy-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-one involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The aromatic rings may also participate in π-π interactions with other aromatic systems, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar heterocyclic structure and have been studied for their pharmaceutical and biological activities.
Indole Derivatives: Indole derivatives possess a similar aromatic system and have diverse biological applications.
Uniqueness
6-Hydroxy-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-one is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
89433-23-8 |
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Molecular Formula |
C20H15NO3 |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
6-hydroxy-4,4-diphenyl-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C20H15NO3/c22-16-11-12-18-17(13-16)20(24-19(23)21-18,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,22H,(H,21,23) |
InChI Key |
AMMBJFHPAGWYJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)O)NC(=O)O2)C4=CC=CC=C4 |
Origin of Product |
United States |
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